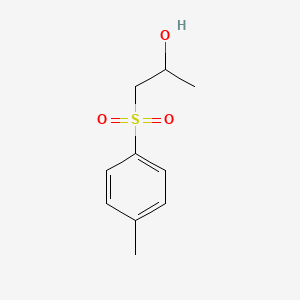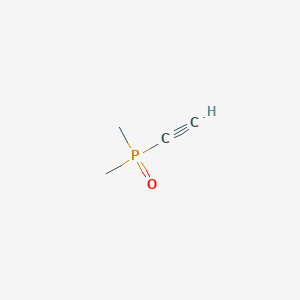
1-Dimethylphosphorylethyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex phosphorus-containing compounds often involves the use of phosphorylating agents or the manipulation of phosphorus-containing moieties. For instance, dimethylphosphoryl chloride is mentioned as a useful reagent for synthesizing phospholipids, indicating its potential utility in the synthesis of related compounds . Additionally, the synthesis of 1,2-bis(dimethylphosphino)ethane is reported, which involves the reaction of a dichlorophosphino precursor with Grignard reagents . This method could potentially be adapted for the synthesis of 1-Dimethylphosphorylethyne.
Molecular Structure Analysis
The molecular structure of phosphorus-containing compounds can be quite complex due to the presence of bulky groups and the potential for various stereoisomers. For example, 1,4-Dimethylbenzo[c]phenanthrene exhibits nonplanarity and helicity due to steric congestion, which is a common feature in such molecules . Similarly, the molecular structures of various phosphorus derivatives were investigated using X-ray crystallography, revealing large bond angles around phosphorus atoms . These studies highlight the importance of considering steric effects and molecular geometry in the analysis of phosphorus-containing compounds.
Chemical Reactions Analysis
The reactivity of phosphorus-containing compounds can vary widely. The synthesis of dimethylphosphinoyl-substituted tetrahydropyrroles, for example, involves a 1,3-cycloaddition reaction, demonstrating the potential for phosphorus compounds to participate in cycloaddition reactions . Additionally, the synthesis of \u03b1-aminoarylmethanephosphonates involves addition reactions to Schiff bases and the Kabachnik-Fields reaction, indicating that phosphorus compounds can be versatile in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphorus-containing compounds are influenced by their molecular structure. For instance, the redox properties of bis(phosphoryl) and bis(phosphonio) derivatives were investigated, which could provide insights into the redox behavior of 1-Dimethylphosphorylethyne . The crystal and molecular structure of dimethyl 2-hydroxy-3-benzoylpropylphosphonate revealed strong intramolecular interactions and hydrogen bonding, which are important factors in determining the physical properties of such compounds10.
科学的研究の応用
Environmental and Biochemical Insights
Dimethyl Ether as an Alternative Fuel : Dimethyl ether (DME) is considered an attractive alternative to conventional diesel fuel for compression ignition engines due to its environmental benefits. It exhibits low NOx, HC, and CO emissions. The combustion of DME is associated with very low particulate matter emissions because of its molecular structure, superior atomization, and vaporization characteristics compared to conventional diesel. Research is focused on modifying engine systems for DME use and exploring its application in vehicles to reduce emissions and improve energy security (Park & Lee, 2014).
Toxicity and Environmental Impacts of Dimethyl Compounds : Studies on dimethyl compounds, such as dimethylarsinic acid (DMA), explore their toxicological and carcinogenic effects. DMA, used as a herbicide and a major metabolite of inorganic arsenic, has been shown to induce DNA damage and act as a promoter of cancer in various organs. Understanding the toxic properties of DMA underscores the complexity of its environmental and health impacts and the need for careful consideration in its applications (Kenyon & Hughes, 2001).
Pharmacological and Therapeutic Applications
- Incretin-Based Therapies : Glucagon-like peptide-1 (GLP-1) receptor agonists, derived from biochemical research, are used to treat type 2 diabetes and obesity. These therapies leverage the physiological effects of GLP-1 to regulate glucose levels, suppress appetite, and offer cardiovascular benefits. The development of GLP-1 receptor agonists exemplifies the application of chemical research in creating innovative treatments for metabolic diseases (Drucker, 2016).
特性
IUPAC Name |
1-dimethylphosphorylethyne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7OP/c1-4-6(2,3)5/h1H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVVLKLPNDVWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dimethylphosphorylethyne | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

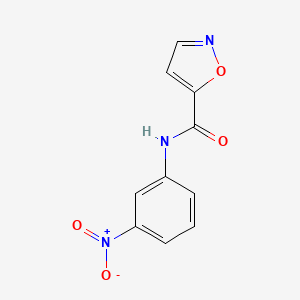
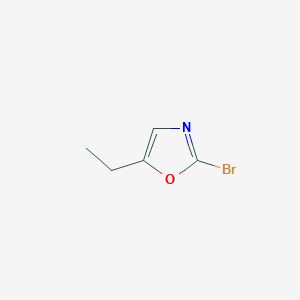
![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2547037.png)

![3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2547040.png)

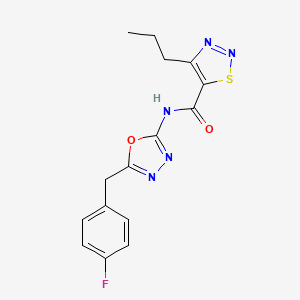
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2547043.png)


![2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid](/img/structure/B2547047.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2547049.png)
